molecular formula C10H11F2N3O2 B2966328 N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide CAS No. 2094450-45-8

N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide

Cat. No. B2966328
CAS RN: 2094450-45-8
M. Wt: 243.214
InChI Key: COZVCRCCXUWISX-UHFFFAOYSA-N
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Description

N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide, also known as DFO-3CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide involves the inhibition of various enzymes and receptors, including histone deacetylases (HDACs), NMDA receptors, and voltage-gated sodium channels. By inhibiting these targets, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide can modulate various cellular processes, including gene expression, synaptic plasticity, and ion channel activity.
Biochemical and Physiological Effects
N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the enhancement of memory consolidation and retrieval, and the inhibition of cancer cell growth. Additionally, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide in lab experiments is its high potency and selectivity for its targets. Additionally, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide is its limited solubility in water, which can make it challenging to administer in experiments.

Future Directions

There are several future directions for the study of N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide, including the development of new derivatives with improved pharmacokinetic properties and selectivity for its targets. Additionally, further studies are needed to investigate the potential applications of N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide in other fields, such as immunology and infectious diseases. Finally, the use of N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide involves the reaction of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with cyclobutanone in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The resulting product is then treated with propargylamine to obtain N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide.

Scientific Research Applications

N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been found to enhance memory consolidation and retrieval by modulating the activity of the NMDA receptor. In drug discovery, N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide has been used as a lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O2/c1-2-6(16)14-10(4-3-5-10)9-13-8(7(11)12)17-15-9/h2,7H,1,3-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZVCRCCXUWISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=NOC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide

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